molecular formula C19H18N6O2 B11605441 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B11605441
M. Wt: 362.4 g/mol
InChI Key: ZZIUCNPNJGQEPV-UHFFFAOYSA-N
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Description

2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2,5-dimethylphenyl)acetamide is a complex organic compound that features a unique combination of oxadiazole and benzodiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with 1H-1,3-benzodiazole under specific conditions to form the intermediate compound. This intermediate is then reacted with N-(2,5-dimethylphenyl)acetamide to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and precise control of reaction parameters, such as temperature and pressure, are crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2,5-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or nitric acid.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2,5-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2,5-dimethylphenyl)acetamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
  • 3-Amino-4-azido-1,2,5-oxadiazole
  • 3-Nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan

Uniqueness

2-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,3-benzodiazol-1-yl]-N-(2,5-dimethylphenyl)acetamide is unique due to its combination of oxadiazole and benzodiazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-(2,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H18N6O2/c1-11-7-8-12(2)14(9-11)21-16(26)10-25-15-6-4-3-5-13(15)22-19(25)17-18(20)24-27-23-17/h3-9H,10H2,1-2H3,(H2,20,24)(H,21,26)

InChI Key

ZZIUCNPNJGQEPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

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